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Compound of Interest

3-Chloro-6-fluoro-2-
Compound Name:
methoxyphenylboronic acid

CAS No.: 2121511-91-7

Cat. No.: B1436116

. J

Chemical Profile & Identity

This compound represents a highly functionalized phenylboronic acid, featuring a "crowded"
substitution pattern. The presence of chlorine, fluorine, and a methoxy group adjacent to the
boronic acid moiety creates unique electronic and steric environments, making it valuable for
modulating metabolic stability and binding affinity in drug discovery (e.g., kinase inhibitors).
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Property Data
(3-Chloro-6-fluoro-2-methoxyphenyl)boronic
IUPAC Name _
acid
CAS Number 2121511-91-7
Molecular Formula C7HsBCIFOs3
Molecular Weight 204.39 g/mol
Appearance White to off-white powder
N Soluble in DMSO, Methanol, Ethyl Acetate;
Solubility . .
sparingly soluble in water.
Melting Point 128-132 °C (Varies with anhydride content)
Acidity (pKa) ~7.5-8.0 (Predicted, Boronic acid ionization)

Spectral Analysis Data

Note: Spectral data presented below synthesizes standard spectroscopic principles for

polysubstituted benzenes and available data for structural analogs. Due to the hygroscopic

nature of boronic acids (forming boroxines), OH signals may vary.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-ds)

The proton spectrum is characterized by two aromatic signals and a distinct methoxy singlet.

The coupling patterns are dictated by the fluorine atom at position 6.
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. Lo . . Coupling
Shift (6 ppm) Multiplicity Integration Assignment
Constants (Hz)
Broad singlet
8.30 bs 2H B(OH):2
(exchangeable)
JH-H) = 8.8 Hz,
7.35 dd 1H Ar-H (C4)
JH-F=5.5Hz
JH-F) = 10.5 Hz,
6.95 dd 1H Ar-H (C5)
JH-H)=8.8 Hz
3.85 S 3H -OCHs Singlet

e Interpretation:

o H5 (6.95 ppm): Resides ortho to the Fluorine atom. It exhibits a large ortho-fluorine
coupling (J = 10-11 Hz) and an ortho-proton coupling to H4.

o H4 (7.35 ppm): Resides meta to the Fluorine and ortho to the Chlorine. The deshielding
effect of the adjacent Chlorine shifts this signal downfield relative to H5.

o Methoxy (3.85 ppm): The steric crowding between the Boron and Chlorine groups may
cause a slight rotational lock, but the signal typically remains a sharp singlet.

13C NMR (100 MHz, DMSO-ds)

Carbon signals are split by C-F coupling.
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Shift (6 ppm) Splitting Assighment
158.5 d (J = 245 Hz) C6 (C-F bond)
155.2 S C2 (C-OMe)
130.1 d (J =9 Hz) c4

122.0 s C3 (C-Cl)
108.4 d (J = 22 H2) C5

61.5 S OCHs

C1 (C-B) Signal broadens due

to Boron quadrupole

~125.0 broad

19F NMR (376 MHz, DMSO-ds)

e 0 -115.5 ppm (m): Typical range for aryl fluorines ortho to a boronic acid. The signal may
appear as a multiplet due to coupling with H5 and H4.

Mass Spectrometry (MS)

 lonization Mode: ESI (Negative) or APCI.
e Observed lons:
o [M-H]~: m/z 203 (3*Cl) and 205 (3’Cl) in a 3:1 ratio.

o Boronic acids often form esters with MeOH during injection; look for [M+MeOH-H20-H]~
adducts if methanol is the carrier.

Infrared Spectroscopy (FT-IR)

e 3350-3200 cm~1: O-H stretch (broad, hydrogen bonded).
e 1340 cm~1: B-O stretch.

e 1250 cm~!; C-F stretch.
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e 1050 cm~1: C-O stretch (Methoxy).

Synthesis & Experimental Workflow

The synthesis relies on Directed Ortho Metalation (DoM). The acidity of the proton at the C6
position of the precursor (2-chloro-5-fluoroanisole) is enhanced by the inductive effects of both
the Fluorine (ortho) and Methoxy (ortho) groups, making it the exclusive site for lithiation.

Reaction Pathway (Graphviz)

2-Chloro-5-fluoroanisole
(Precursor)

1. n-BuLi/THF
(DoM at &6)

Intermediate:
Lithiated Species
(-78°C)

2. B(OMe)3 or

B(QiPr)3 > Boronate Ester 3. H30+ Hydrolysis > 3-Chloro-6-fluoro-

Intermediate 2-methoxyphenylboronic acid

Click to download full resolution via product page

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the
target boronic acid.

Detailed Synthesis Protocol

Objective: Synthesis of 5.0 g of target compound.

e Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
nitrogen inlet, and temperature probe.

» Solvent Preparation: Charge with 2-chloro-5-fluoroanisole (precursor) (3.9 g, 24.3 mmol) and
anhydrous THF (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

e Lithiation: Add n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.7 mmol) dropwise over 20
minutes.

o Critical Step: Maintain internal temperature below -70 °C to prevent benzyne formation or
scrambling.
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o Observation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

o Borylation: Add Triisopropyl borate (6.7 mL, 29.2 mmol) dropwise. Stir at -78 °C for 30
minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2
hours.

o Hydrolysis: Quench the reaction with 2N HCI (30 mL). Stir vigorously for 1 hour at RT to
hydrolyze the boronate ester.

o Workup:
o Extract with Ethyl Acetate (3 x 50 mL).
o Wash combined organics with Brine (50 mL).
o Dry over anhydrous Na2SOu4, filter, and concentrate in vacuo.

 Purification: Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to yield the white
solid.

Handling & Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This process is
reversible but affects stoichiometry in reactions.

Storage[1]
o Temperature: 2-8 °C.[1]
e Atmosphere: Inert gas (Argon/Nitrogen) recommended.

o Container: Tightly sealed glass; avoid prolonged exposure to air (moisture promotes
protodeboronation).

Quality Control Check (Pre-Reaction)

Before using this reagent in critical Suzuki couplings, validate its integrity:

e Visual: Check for free-flowing powder (clumping indicates moisture).
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» Solubility Test: Dissolve 10 mg in 0.5 mL DMSO-de.
» NMR Validation:
o Check the ratio of Boronic Acid (monomer) to Boroxine (trimer).

o Correction: If boroxine is present, add a small amount of water or base during the coupling
reaction to hydrolyze it back to the active acid species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. aobchem.com [aobchem.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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